molecular formula C11H17NO4 B7785067 Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate CAS No. 924871-55-6

Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate

Cat. No.: B7785067
CAS No.: 924871-55-6
M. Wt: 227.26 g/mol
InChI Key: VSERZUANHNOIPV-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name

ethyl 5-(2-hydroxypentan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-4-6-11(3,14)9-7-8(12-16-9)10(13)15-5-2/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERZUANHNOIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=NO1)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202444
Record name Ethyl 5-(1-hydroxy-1-methylbutyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-55-6
Record name Ethyl 5-(1-hydroxy-1-methylbutyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1-hydroxy-1-methylbutyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of β-keto esters with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-4-carboxylate
  • Methyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate
  • Propyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the hydroxyl group at specific positions can confer distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 5-(1-hydroxy-1-methylbutyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}N O4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : [Not specified]

The compound features an isoxazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The hydroxy group on the cyclopentyl moiety enhances its binding affinity, making it a valuable scaffold for drug development.

This compound primarily acts through:

  • Enzyme Inhibition : The isoxazole structure can mimic natural substrates, allowing it to bind at active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : It may interact with specific receptors, influencing various signaling pathways.

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds structurally related to isoxazoles have been shown to selectively inhibit the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the synthesis of pro-inflammatory leukotrienes. This inhibition can lead to reduced inflammation and pain in various models of inflammatory diseases .

Case Studies

  • Inhibition of 5-Lipoxygenase :
    • A study demonstrated that derivatives of ethyl isoxazole compounds significantly inhibited 5-LO activity with IC50_{50} values in the low micromolar range. These findings suggest that this compound could exhibit similar effects due to structural similarities .
  • Cancer Cell Viability :
    • Research on isoxazole-based compounds has shown modest inhibitory effects on cancer cell lines such as HT-29 and MCF-7. The activity was attributed to alterations in signaling pathways influenced by CK1-specific inhibitors, suggesting that this compound may also affect cancer cell viability through similar mechanisms .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} Value
Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylateInhibits 5-lipoxygenase~0.7 μM
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylic acidAnti-inflammatory effects in vivoNot specified
Methyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylateModest effects on cancer cell viabilityNot specified

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